molecular formula C22H27NO2 B3048434 N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 168893-04-7

N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No.: B3048434
CAS No.: 168893-04-7
M. Wt: 337.5 g/mol
InChI Key: NSGRBUYEPGOGRA-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine: is a chemical compound with the molecular formula C22H27NO2 and a molecular weight of 337.46 g/mol . This compound features a spirocyclic structure, which includes a 1,4-dioxaspiro[4.5]decan ring system fused with a dibenzylamine moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with dibenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets and pathways. The dibenzylamine moiety can interact with various biological receptors, potentially modulating their activity. The spirocyclic structure may also influence the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Uniqueness: N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine is unique due to the presence of both the spirocyclic structure and the dibenzylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N,N-dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c1-3-7-19(8-4-1)17-23(18-20-9-5-2-6-10-20)21-11-13-22(14-12-21)24-15-16-25-22/h1-10,21H,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGRBUYEPGOGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N(CC3=CC=CC=C3)CC4=CC=CC=C4)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621454
Record name N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168893-04-7
Record name N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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